molecular formula C19H18N2O2S B2411051 1-(2-methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one CAS No. 899944-95-7

1-(2-methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one

Cat. No.: B2411051
CAS No.: 899944-95-7
M. Wt: 338.43
InChI Key: MIOILIJAEZIJKT-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one is a synthetic pyrazinone derivative intended for research applications. Pyrazine-based compounds are versatile scaffolds in medicinal chemistry due to their favorable electronic properties and ability to participate in diverse chemical interactions, making them valuable for investigating new therapeutic agents . This compound is of significant interest in oncology research, as pyrazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including lung carcinoma models . The structure incorporates a thiobenzyl ether moiety, a feature seen in bioactive molecules that can influence cellular signaling pathways. Researchers can utilize this compound as a tool to study cell proliferation and apoptosis mechanisms, particularly in the context of SHP2-mediated signaling or other oncogenic phosphatase targets, an area of high interest in cancer pharmacology . It is supplied exclusively for laboratory research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions, refer to the corresponding Safety Data Sheet (SDS) for hazard information, and ensure compliance with all local and institutional regulations for chemical use and disposal.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(3-methylphenyl)methylsulfanyl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-14-6-5-7-15(12-14)13-24-18-19(22)21(11-10-20-18)16-8-3-4-9-17(16)23-2/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOILIJAEZIJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one is a synthetic organic compound belonging to the class of pyrazinones. This compound has garnered attention due to its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazinone core with a methoxy group and a thioether substituent. The presence of these functional groups is critical for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown that they can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

CompoundActivityMechanism
This compoundAnticancerInduction of apoptosis
3-Fluorobenzyl thio derivativesAnticancerCaspase activation
Thiazolidine derivativesAnticancerROS modulation

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. Similar thioether-containing compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that the thioether group may play a role in modulating inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various pyrazinone derivatives on MDA-MB-231 cells, revealing that those with methoxy and thioether substituents had enhanced cytotoxicity compared to their analogs lacking these groups. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, a thioether derivative similar to this compound was administered, resulting in a significant reduction in edema and inflammatory markers. This suggests potential therapeutic applications in inflammatory conditions.

Q & A

Basic: What are the recommended synthetic routes for 1-(2-methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyrazinone core with substituted arylthio groups. Key steps include:

  • Thioether formation : Reacting a pyrazin-2(1H)-one precursor with 3-methylbenzyl mercaptan under basic conditions (e.g., NaOH in DMF) .
  • Solvent and temperature control : Ethanol or DMF at 60–80°C under nitrogen to prevent oxidation .
  • Purification : Flash chromatography (e.g., DCM/MeOH gradients) or recrystallization to achieve >95% purity .
    Optimization strategies:
  • Use HOBt/TBTU coupling agents to enhance reaction efficiency .
  • Monitor intermediates via TLC or HPLC to adjust reaction times .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., methoxyphenyl aromatic protons at δ 6.8–7.5 ppm) .
  • Mass spectrometry : HRMS (ESI) for exact mass confirmation (e.g., [M+H]+ expected m/z ~395.15) .
  • X-ray crystallography : Resolve stereoelectronic effects; SHELX software is standard for small-molecule refinement .
  • HPLC : Purity assessment using C18 columns (e.g., 98.3% purity confirmed via reverse-phase HPLC) .

Advanced: How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?

Contradictions may arise from:

  • Poor pharmacokinetics : Low oral bioavailability due to high logP (~3.5). Mitigate via prodrug strategies (e.g., hydroxyethyl-piperazine derivatives enhance solubility) .
  • Metabolic instability : Use LC-MS to identify metabolites in hepatic microsomes .
  • Tissue penetration : Assess brain permeability via in situ perfusion models; structural analogs with logBB >0.3 show CNS activity .

Advanced: What methodologies are effective for elucidating the mechanism of action of this pyrazinone derivative?

  • Target engagement assays :
    • PDE5 inhibition: Measure cGMP levels in vascular smooth muscle cells (IC50 <10 nM) .
    • Kinase profiling: Use Broad Institute’s kinase panel to rule off-target effects .
  • Molecular docking : Simulate binding to PDE5’s catalytic domain (Glide/SP docking, ΔG < -9 kcal/mol) .
  • Gene expression : RNA-seq to identify downstream pathways (e.g., NO-sGC-cGMP) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

  • Core modifications :
    • Replace 3-methylbenzylthio with bulkier groups (e.g., 2-nitrobenzyl) to enhance target affinity .
    • Vary methoxyphenyl substituents (e.g., 3,4-dimethoxy for improved solubility) .
  • Pharmacophore mapping :
    • Triazole or pyrimidine fusion to stabilize π-π interactions .
  • In vitro testing :
    • Prioritize analogs with >50% PDE5 inhibition at 1 µM and selectivity over PDE6 (>100-fold) .

Basic: What are the stability considerations for this compound under different storage conditions?

  • Thermal stability : Store at -20°C in amber vials; DSC/TGA shows decomposition >150°C .
  • Hydrolytic sensitivity : Susceptible to base-mediated thioether cleavage; avoid aqueous buffers at pH >8 .
  • Light sensitivity : Benzothiazole analogs degrade under UV; use antioxidant additives (e.g., BHT) .

Advanced: What computational tools are recommended for predicting ADMET properties?

  • ADMET Prediction :
    • SwissADME : Estimate logP (2.8), bioavailability score (0.55), and P-gp substrate likelihood .
    • Molinspiration : Predict blood-brain barrier penetration (TPSA ~75 Ų suggests moderate permeability) .
  • Toxicity screening :
    • ProTox-II for hepatotoxicity alerts (e.g., CYP3A4 inhibition risk) .

Advanced: How can researchers validate the compound’s antitumor potential in preclinical models?

  • In vitro :
    • NCI-60 cell line screening (GI50 <1 µM in leukemia lines) .
    • Apoptosis assays (Annexin V/PI staining) .
  • In vivo :
    • Xenograft models (e.g., HCT-116 colorectal cancer) with dosing at 10 mg/kg (oral) .
    • Monitor tumor volume reduction and toxicity (AST/ALT levels) .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

  • Low yields : Optimize stoichiometry (e.g., 1.2 eq. of 3-methylbenzyl mercaptan) .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) .
  • Safety : Handle thiol precursors in fume hoods due to malodor and toxicity .

Advanced: How can isotopic labeling (e.g., 14C) aid in studying the compound’s metabolic fate?

  • Synthesis : Introduce 14C at the methoxyphenyl group via Ullmann coupling .
  • Applications :
    • Autoradiography : Track tissue distribution in rodent models .
    • Mass balance studies : Quantify fecal/urinary excretion over 72 hours .

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